molecular formula C15H20BFO4 B14009156 Ethyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B14009156
M. Wt: 294.13 g/mol
InChI Key: GUCUASPPYGNFNZ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated benzoate ester. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Ethyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond .

Properties

Molecular Formula

C15H20BFO4

Molecular Weight

294.13 g/mol

IUPAC Name

ethyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C15H20BFO4/c1-6-19-13(18)10-7-11(9-12(17)8-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3

InChI Key

GUCUASPPYGNFNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)OCC

Origin of Product

United States

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